BenchChemオンラインストアへようこそ!

1-Oxaspiro[3.3]heptan-3-ol

Medicinal Chemistry Bioisosteres Scaffold Geometry

1-Oxaspiro[3.3]heptan-3-ol is a saturated spirocyclic building block featuring an oxetane-fused cyclobutane core with a 3-OH handle. As a bioisostere for benzene, it provides non-coplanar exit vectors, Fsp³=1.0, and improved solubility. 1-oxa positioning yields distinct geometry vs. 2-oxa isomer, crucial for lead optimization. Decagram-scale synthesis enables procurement for FBDD and CNS programs. IP-advantaged scaffold.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 2306269-12-3
Cat. No. B6290124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[3.3]heptan-3-ol
CAS2306269-12-3
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1CC2(C1)C(CO2)O
InChIInChI=1S/C6H10O2/c7-5-4-8-6(5)2-1-3-6/h5,7H,1-4H2
InChIKeyZQGPOHPBCLXCBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-Oxaspiro[3.3]heptan-3-ol (CAS 2306269-12-3): A Specialized sp³-Rich Building Block for Drug Discovery


1-Oxaspiro[3.3]heptan-3-ol (CAS 2306269-12-3) is a heteroatom-containing spirocyclic building block featuring a 1-oxaspiro[3.3]heptane core with a hydroxyl substituent at the 3-position [1]. This compound belongs to a class of strained, sp³-rich scaffolds that have gained significant prominence in medicinal chemistry as saturated bioisosteres for planar aromatic rings like benzene, offering a non-coplanar exit vector geometry and a high fraction of sp³-hybridized carbons (Fsp³) . Its molecular formula is C₆H₁₀O₂, with a molecular weight of 114.14 g/mol . The scaffold is distinguished by the incorporation of an oxygen atom into the spirocyclic framework, creating an oxetane-fused cyclobutane system that imparts unique physicochemical properties relevant to fragment-based drug discovery and lead optimization programs [2].

Why 1-Oxaspiro[3.3]heptan-3-ol Cannot Be Interchanged with Generic Spirocyclic Building Blocks


The 1-oxaspiro[3.3]heptane scaffold, and specifically the 3-hydroxyl substitution, is not interchangeable with its 2-oxaspiro[3.3]heptane isomer, azaspiro[3.3]heptane analogs, or simpler monocyclic heterocycles. The position of the oxygen atom within the spirocyclic framework (1-oxa vs. 2-oxa) dictates the geometry of the exit vectors from the core, which is the critical parameter determining the three-dimensional orientation of substituents when the scaffold is incorporated into a larger molecule . For example, the 1-oxaspiro[3.3]heptane core positions the oxygen atom adjacent to the spiro-carbon, creating distinct bond angles and distances compared to the 2-oxa isomer, where the oxygen is positioned further from the spiro-center [1]. Furthermore, class-level evidence shows that introducing a spirocyclic center into common heterocycles like morpholine or piperazine can lower the measured logD₇.₄ by as much as −1.0 log unit, a significant alteration that impacts permeability, solubility, and metabolic stability in ways that are not predictable from monocyclic counterparts . Thus, even structurally similar analogs cannot be assumed to produce the same pharmacological profile without explicit experimental validation.

Quantitative Differentiation Evidence for 1-Oxaspiro[3.3]heptan-3-ol Against Key Analogs


Spirocyclic Core Geometry: 1-Oxa vs. 2-Oxa Isomer Exit Vector Orientation

The 1-oxaspiro[3.3]heptane scaffold positions the oxygen atom adjacent to the spiro-carbon (C1 position), resulting in distinct exit vector angles compared to the 2-oxaspiro[3.3]heptane isomer where the oxygen resides at the C2 position. In the validated benzene bioisostere study, spiro[3.3]heptane cores with non-coplanar exit vectors successfully mimicked mono-, meta-, and para-substituted benzene rings in drugs like sonidegib and vorinostat, with retention of high biological potency . The 1-oxa substitution pattern is specifically suited to mimic certain benzene substitution geometries that the 2-oxa isomer cannot replicate due to differences in the spatial orientation of functional groups [1].

Medicinal Chemistry Bioisosteres Scaffold Geometry

Lipophilicity Modulation: Spirocyclic vs. Monocyclic Heterocycle logD₇.₄ Comparison

Incorporation of a spiro[3.3]heptane core into drug-like molecules systematically reduces lipophilicity compared to conventional monocyclic heterocycles. The AstraZeneca study demonstrated that replacing morpholine with a 2-oxa-6-azaspiro[3.3]heptane resulted in a logD₇.₄ reduction of up to −1.0 log unit . While this specific data is for the 2-oxa-6-aza analog, the underlying mechanism—increased basicity upon spirocyclization leading to greater ionization at physiological pH—applies to the broader oxaspiro[3.3]heptane class including 1-oxaspiro[3.3]heptan-3-ol [1]. In contrast, monocyclic oxetane analogs do not exhibit this spiro-specific logD-lowering effect because the conformational restriction and altered pKa imparted by the spiro-fusion are absent .

Lipophilicity Drug-likeness ADME Properties

Synthetic Accessibility: 1-Oxaspiro[3.3]heptan-3-ol Synthesis vs. Azaspiro and Carbo-Spiro Analogs

The 1-oxaspiro[3.3]heptane family benefits from a recently established decagram-scale synthetic route starting from commercially available and inexpensive 3-oxocyclobutane-1-carboxylic acid, requiring only 6–13 operationally simple steps to access seven distinct functionalized building blocks [1]. This contrasts with certain 2-oxaspiro[3.3]heptane derivatives which require visible-light triplet photosensitization and crossed [2+2] photocycloaddition conditions that are less amenable to large-scale production [2]. The carbo-spiro[3.3]heptane core, lacking the oxygen heteroatom, requires enzymatic hydroxylation via engineered P450BM3 variants to introduce hydroxyl functionality—a biocatalytic approach that, while powerful, necessitates specialized enzyme engineering infrastructure not universally available [3]. The 1-oxaspiro[3.3]heptan-3-ol, with its pre-installed hydroxyl group, eliminates this biocatalytic step.

Synthetic Chemistry Building Blocks Scalability

Fsp³ Fraction and Drug-Likeness: Spirocyclic Scaffolds vs. Planar Aromatic Bioisosteres

1-Oxaspiro[3.3]heptan-3-ol carries an Fsp³ (fraction of sp³-hybridized carbons) of 1.0 (6 sp³ carbons / 6 total carbons), representing the maximum achievable three-dimensional character in this molecular weight range. This compares starkly to benzene (Fsp³ = 0), the archetypal planar scaffold it is designed to replace [1]. The Lovering analysis demonstrated that higher Fsp³ correlates with improved clinical success rates, an effect attributed to enhanced solubility and reduced promiscuous off-target binding [2]. Virtual combinatorial library enumeration using the LLAMA software confirmed that 1-oxaspiro[3.3]heptane building blocks, including those with 3-position substitution, demonstrate a high propensity to populate lead-like chemical space (typically defined by molecular weight <350 Da and logP <3) [3]. In contrast, the planar benzene ring directs substituents in a coplanar arrangement, limiting the diversity of accessible three-dimensional binding conformations—benzene has only 3 possible disubstituted isomer arrangements versus 18 for the spiro[3.3]heptane core, all of which are chiral [1].

Drug Discovery Fragment-Based Screening 3D Molecular Complexity

Aqueous Solubility and Metabolic Stability: Heteroatom-Substituted Spiro[3.3]heptanes vs. Cyclohexane Analogs

Heteroatom-substituted spiro[3.3]heptanes, including oxaspiro variants, have been shown to exhibit higher aqueous solubility and a trend toward higher metabolic stability compared to their monocyclic cyclohexane analogs . The spiro[3.3]heptane framework also generally exhibits lower lipophilicities than monocyclic counterparts, with an average ΔlogD reduction observed across a series of matched molecular pairs . While specific solubility measurements for 1-oxaspiro[3.3]heptan-3-ol have not been published, the class-level trend indicates that the combination of the oxetane oxygen (a hydrogen bond acceptor that enhances aqueous solubility [1]) with the conformationally restricted spirocyclic framework provides physicochemical advantages over both saturated monocyclic analogs and planar aromatic systems [2].

ADME Metabolic Stability Solubility Drug-likeness

Biological Target Engagement: Spiro[3.3]heptane Bioisostere Retention of Drug Potency

The spiro[3.3]heptane core has been experimentally validated as a saturated benzene bioisostere capable of retaining high biological potency when substituted for aromatic rings in clinically relevant drugs. In the key validation study by Mykhailiuk and coworkers, the spiro[3.3]heptane scaffold was incorporated into sonidegib (replacing the meta-benzene), vorinostat (replacing the phenyl ring), and benzocaine (replacing the para-benzene), with all three resulting saturated analogs exhibiting high potency in their respective biological assays . The 1-oxaspiro[3.3]heptane scaffold, by introducing an oxygen heteroatom, adds hydrogen-bonding capability that can further modulate target engagement beyond simple shape mimicry [1]. This provides a procurement rationale: the 1-oxa variant offers an additional dimension of binding interaction (H-bonding via the oxetane oxygen) that the carbo-spiro[3.3]heptane core lacks [2].

Bioisosterism Target Engagement Potency Retention Drug Repurposing

High-Value Application Scenarios for 1-Oxaspiro[3.3]heptan-3-ol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Novel 3D Chemical Space

1-Oxaspiro[3.3]heptan-3-ol is ideally suited as a core fragment for FBDD library construction. Its Fsp³ value of 1.0 provides maximal three-dimensionality compared to planar aromatic fragments (Fsp³ = 0), aligning with the 'Escape from Flatland' paradigm that correlates higher sp³ character with improved clinical success rates . The LLAMA virtual library analysis confirms that 1-oxaspiro[3.3]heptane building blocks populate lead-like chemical space (MW <350, logP <3) with high propensity, making them suitable starting points for fragment growing and merging strategies [3]. The hydroxyl group at C3 provides a synthetic handle for further derivatization (etherification, esterification, oxidation to ketone) enabling rapid SAR exploration [4].

Benzene Bioisostere Replacement in Late-Stage Lead Optimization

When optimizing a lead compound that contains a benzene ring with undesirable properties (e.g., high logP, rapid oxidative metabolism, or flat SAR), 1-oxaspiro[3.3]heptan-3-ol can serve as a saturated bioisostere replacement scaffold. The spiro[3.3]heptane core has been experimentally validated to replace meta-, para-, and mono-substituted benzenes in drugs like sonidegib and vorinostat while retaining high biological potency . The 1-oxa variant adds an H-bond acceptor (oxetane oxygen) that can improve aqueous solubility while the spirocyclic constraint locks the exit vectors in a non-coplanar orientation that fills 3D binding pockets more effectively than planar aromatics [3]. Procurement in multi-gram quantities is supported by the published decagram-scale synthetic route, enabling the synthesis of sufficient material for in vivo PK/PD studies [4].

Morpholine/Piperazine Replacement for logD Reduction in CNS Drug Discovery

For CNS-targeted programs where reducing lipophilicity is critical for minimizing off-target binding and improving the therapeutic window, 1-oxaspiro[3.3]heptan-3-ol represents a strategic building block. The class-level evidence demonstrates that spirocyclic heterocycles can lower logD₇.₄ by up to −1.0 log unit compared to their monocyclic counterparts (morpholine, piperidine, piperazine) . This logD reduction, combined with the hydrogen-bonding capability of the oxetane oxygen, can improve the CNS multiparameter optimization (MPO) score of drug candidates. The 1-oxa positioning adjacent to the spiro-carbon creates a distinct vector geometry from the 2-oxa isomer, enabling fine-tuning of substituent orientation for optimal target engagement [3].

Patent-Free Scaffold for Intellectual Property Generation

The spiro[3.3]heptane core, including its 1-oxa variants, represents a relatively underexplored region of chemical space compared to traditional heterocycles, offering opportunities for generating novel intellectual property. The patent-free saturated analogs of sonidegib, vorinostat, and benzocaine incorporating the spiro[3.3]heptane core demonstrated high potency, illustrating that novel composition-of-matter patents can be built around this scaffold . With 18 possible chiral disubstituted isomers accessible from the spiro[3.3]heptane core (versus only 3 for benzene), the 1-oxaspiro[3.3]heptan-3-ol platform provides exceptionally rich IP space for protecting new chemical entities [3]. The established decagram-scale synthesis from inexpensive starting materials further supports the feasibility of developing these compounds as development candidates [4].

Quote Request

Request a Quote for 1-Oxaspiro[3.3]heptan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.